

The Molecular Architecture of GS-704277: An Intermediate Metabolite of Remdesivir

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Compound of Interest

Compound Name: GS-704277

Cat. No.: B2533007

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GS-704277 is a pivotal intermediate alanine metabolite of the antiviral prodrug Remdesivir (GS-5734).^[1] Its formation is a crucial step in the intracellular cascade that ultimately yields the active antiviral agent. This technical guide provides a detailed overview of the structure, metabolic pathway, and analytical quantification of **GS-704277**.

Chemical Structure and Properties

GS-704277 is a phosphoramidate derivative of the nucleoside analog GS-441524. Its formal chemical name is N-phosphono-L-alanine, P → 6-ester with 2-C-(4-aminopyrrolo[2,1-f]^[1]^[2]triazin-7-yl)-2,5-anhydro-D-altronitrile.

Key structural and physical properties are summarized in the table below.

| Property | Value | Reference |
|-------------------|--|-----------|
| Molecular Formula | C ₁₅ H ₁₉ N ₆ O ₈ P | |
| Molecular Weight | 442.3 g/mol | |
| SMILES | <chem>O=P(N--INVALID-LINK--C(O)=O)(O)OC[C@@H]1--INVALID-LINK----INVALID-LINK----INVALID-LINK--(C#N)O1</chem> | |
| Solubility | Soluble in DMSO | |
| λ _{max} | 246 nm | |

Metabolic Activation Pathway

GS-704277 is not administered directly but is formed intracellularly from its parent prodrug, Remdesivir. The metabolic activation of Remdesivir is a multi-step process designed to efficiently deliver the active nucleoside triphosphate to the site of viral replication.

Remdesivir, a phosphoramidate prodrug, is designed to be cell-permeable. Once inside the cell, it undergoes hydrolysis, a reaction catalyzed by enzymes such as carboxylesterase 1 (CES1) and cathepsin A (CatA), to form **GS-704277**. This intermediate is then further metabolized. The P-N bond is hydrolyzed by phosphoramidase-type enzymes, like histidine triad nucleotide-binding protein 1 (HINT1), to release the nucleoside monophosphate (GS-441524). This monophosphate is subsequently phosphorylated by cellular kinases to the active nucleoside triphosphate analog (GS-443902), which acts as a potent inhibitor of viral RNA-dependent RNA polymerase (RdRp).

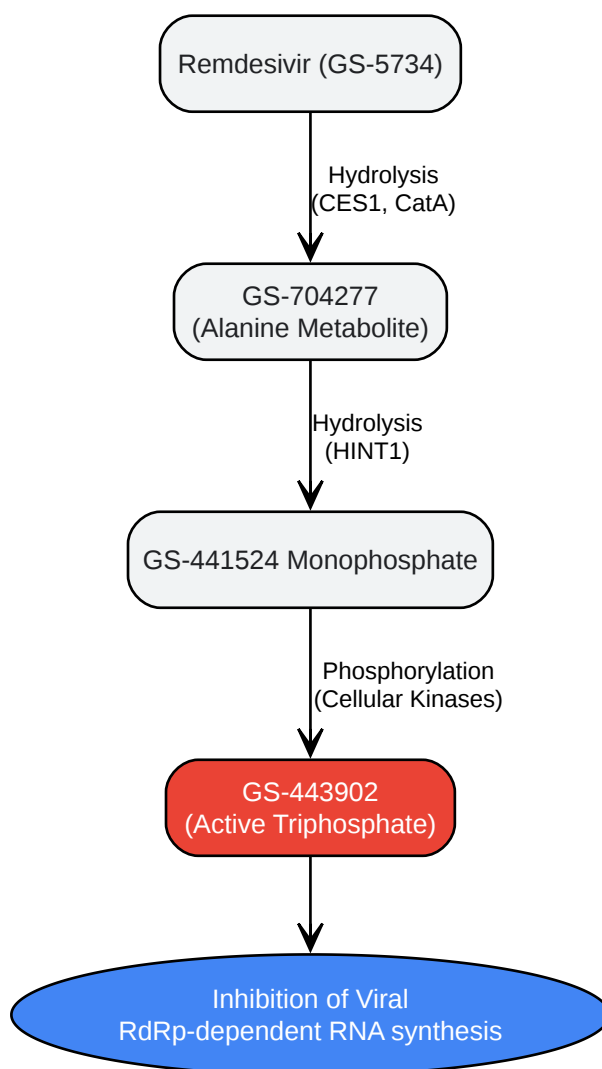


Figure 1: Metabolic Activation Pathway of Remdesivir

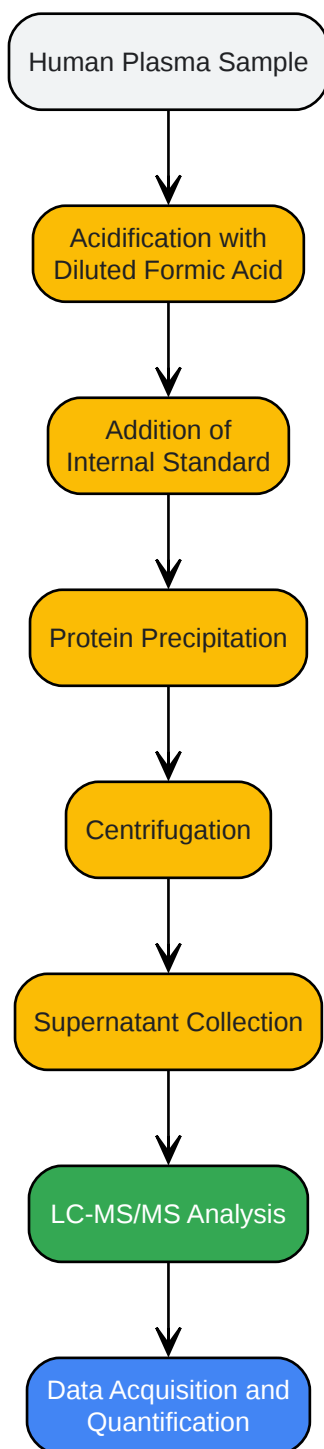


Figure 2: Experimental Workflow for GS-704277 Quantification

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References

- 1. medchemexpress.com [medchemexpress.com]
- 2. Remdesivir: A Review of Its Discovery and Development Leading to Emergency Use Authorization for Treatment of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
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